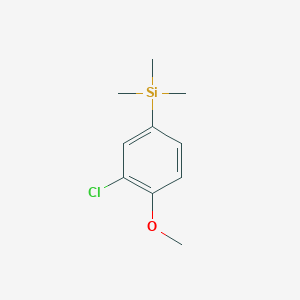
3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride: is a chemical compound with the molecular formula C9H9ClF3N . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a trifluorophenyl group, which imparts unique chemical properties to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride typically involves the reaction of 2,3,5-trifluorobenzylamine with a suitable azetidine precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe for investigating enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mecanismo De Acción
The mechanism of action of 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The azetidine ring may also contribute to its overall biological activity by influencing its conformation and stability .
Comparación Con Compuestos Similares
- 3-(3,4,5-Trifluorophenyl)azetidine Hydrochloride
- 3-(2-(Trifluoromethyl)phenyl)azetidine Hydrochloride
- Azetidine Hydrochloride
Comparison: Compared to other similar compounds, 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride is unique due to the specific positioning of the trifluorophenyl group. This positioning can significantly influence its chemical reactivity, biological activity, and overall properties. For instance, the trifluorophenyl group at the 2,3,5-positions may enhance its binding affinity to certain molecular targets, making it more effective in specific applications .
Propiedades
Fórmula molecular |
C9H9ClF3N |
|---|---|
Peso molecular |
223.62 g/mol |
Nombre IUPAC |
3-(2,3,5-trifluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-6-1-7(5-3-13-4-5)9(12)8(11)2-6;/h1-2,5,13H,3-4H2;1H |
Clave InChI |
FSARXSBWYZFOLB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C(C(=CC(=C2)F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)










![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)
![N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)
